2-(4-Acetylanilino)-2-oxoethyl benzoate
Description
2-(4-Acetylanilino)-2-oxoethyl benzoate (molecular formula: C₁₉H₁₉NO₅, molecular weight: 341.35 g/mol) is a crystalline organic compound featuring a benzoate ester linked to a 4-acetylanilino-2-oxoethyl moiety. Its structure includes an amide group, a ketone, and an ester functional group, which contribute to its intermolecular interactions and supramolecular packing . The compound crystallizes in the monoclinic space group P2₁, with a unit cell volume of 1363.1 ų and a density of 1.316 Mg/m³ . Key structural motifs include N–H⋯O, O–H⋯O, and C–H⋯O hydrogen bonds, which stabilize its three-dimensional network .
Properties
Molecular Formula |
C17H15NO4 |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
[2-(4-acetylanilino)-2-oxoethyl] benzoate |
InChI |
InChI=1S/C17H15NO4/c1-12(19)13-7-9-15(10-8-13)18-16(20)11-22-17(21)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,20) |
InChI Key |
BLBDVACFKKBJGM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Crystallographic Features
The table below compares 2-(4-acetylanilino)-2-oxoethyl benzoate with structurally related benzoate derivatives:
Key Observations:
- Hydrogen Bonding : The target compound exhibits a broader range of hydrogen bonds (N–H⋯O, O–H⋯O, and C–H⋯O) compared to simpler analogues like 2-oxo-2-phenylethyl benzoate, which primarily forms C–H⋯O dimers . The 4-hydroxyphenyl group in the target compound enables additional O–H⋯O interactions, enhancing its 3D network stability.
- Substituent Effects : Bromine and methoxy substituents in related compounds introduce halogen bonding (Br⋯O) and steric effects, altering packing efficiency compared to the hydroxyl group in the target compound .
- Conformational Flexibility: The 4-acetylanilino group in the target compound allows near-coplanar alignment with the ester moiety (dihedral angle: 1.9°), promoting dense packing, whereas bulkier substituents (e.g., propan-2-ylcarbamoylamino in ) likely reduce crystallinity .
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